molecular formula C16H13ClN2O2S B2569488 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-22-8

6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2569488
CAS RN: 422527-22-8
M. Wt: 332.8
InChI Key: DXQVTPKBUQTETD-UHFFFAOYSA-N
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Description

The compound “6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one” is a chemical compound with the linear formula C17H13ClN2O3 . It is a part of the quinazolinone family, which are compounds containing a quinazoline moiety, made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been studied using Density Functional Theory (DFT) geometry optimized calculations at the B3LYP/6-31+G (d) level . The central piperidin-4-one ring adopts a slightly distorted chair conformation and an equatorial orientation of all its substituents except for chlorine which is axially located .


Chemical Reactions Analysis

The chemical reactions of quinazolinone derivatives involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives have been studied. The compound crystallizes in the P2 1 /c space group with unit cell parameters a = 13.4020 (11) Å, b = 7.7888 (5) Å and c = 18.1721 (14) Å, β = 108.250 (9)°, Z = 4 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Fluorescent Probes and Imaging Agents

Materials Science and Organic Electronics

Chemical Biology and Enzyme Inhibition

Computational Chemistry and Theoretical Studies

Natural Product Analogues and Bioactivity

Future Directions

The future directions in the research of quinazolinone derivatives involve the development of more efficient synthesis methods and a deeper understanding of their biological properties . These compounds have potential pharmaceutical applications due to their wide range of biological properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-methoxybenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by reduction and sulfanylation.", "Starting Materials": [ "2-methoxybenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "Sodium borohydride", "Sulfur" ], "Reaction": [ "Step 1: 2-methoxybenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a suitable solvent and a base to form 6-chloro-3-[(2-methoxyphenyl)methyl]-2-oxo-1H-quinazolin-4-one.", "Step 2: The resulting compound is then reduced using sodium borohydride to form 6-chloro-3-[(2-methoxyphenyl)methyl]-2-hydroxy-1H-quinazolin-4-one.", "Step 3: Sulfur is then added to the reaction mixture to sulfanylate the hydroxy group, forming the final product, 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] }

CAS RN

422527-22-8

Product Name

6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8

IUPAC Name

6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H13ClN2O2S/c1-21-14-5-3-2-4-10(14)9-19-15(20)12-8-11(17)6-7-13(12)18-16(19)22/h2-8H,9H2,1H3,(H,18,22)

InChI Key

DXQVTPKBUQTETD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S

solubility

not available

Origin of Product

United States

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